Benzyl-(2,2,2-trifluoro-ethyl)-amine
Description
Historical Context and Evolution of Fluorinated Amine Chemistry
The field of organofluorine chemistry, which underpins the development of compounds like Benzyl-(2,2,2-trifluoro-ethyl)-amine, has a rich and evolving history. Early research in the 20th century focused on the development of methods for introducing fluorine into organic molecules, which was often a hazardous and challenging endeavor. A significant breakthrough came with the development of safer and more selective fluorinating agents, which opened the door for more widespread investigation of fluorinated compounds.
The synthesis of fluorinated amines, in particular, has been a significant area of focus. Initially, the synthesis of these compounds was often cumbersome. However, the development of new synthetic methodologies has made them more accessible. These advancements have allowed chemists to explore the unique properties that fluorine imparts to amine-containing molecules, leading to their use in a wide range of applications, from materials science to pharmaceuticals.
Significance of Trifluoromethyl-Containing Amines in Contemporary Organic Synthesis and Medicinal Chemistry
The trifluoromethyl (-CF3) group is of particular importance in modern drug design and organic synthesis. mdpi.com The introduction of a trifluoromethyl group into a molecule can have profound effects on its biological and chemical properties. mdpi.com These effects include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the half-life of a drug in the body. mdpi.com
Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and reach its biological target. mdpi.com
Modulation of Basicity: The strongly electron-withdrawing nature of the trifluoromethyl group can significantly lower the basicity of a nearby amine group. This can be advantageous in drug design for optimizing interactions with biological targets and improving pharmacokinetic profiles.
Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group. This means it can mimic the size and shape of these groups while imparting the unique electronic properties of fluorine.
These properties have led to the incorporation of trifluoromethyl-containing amines into a wide array of pharmaceuticals and agrochemicals.
Current Research Landscape of this compound and its Structural Analogs
While specific research focused solely on this compound is somewhat limited in publicly available literature, the broader class of trifluoromethyl-containing benzylamines is an active area of investigation. Research on structural analogs provides valuable insights into the potential applications and properties of this compound.
One closely related analog, N-benzyl-2,2,2-trifluoroacetamide , has been synthesized and evaluated for its biological activities. researchgate.net Studies have shown that this compound exhibits antimicrobial, antioxidant, and cytotoxic properties. researchgate.net The synthesis of this acetamide (B32628) involves the acylation of benzylamine (B48309) with trifluoroacetic anhydride (B1165640). researchgate.net
Another structural analog, Cyclopropyl-(3-trifluoromethyl-benzyl)-amine , is noted for its potential in medicinal chemistry. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Furthermore, compounds like 3,5-Bis(trifluoromethyl)benzylamine are utilized in the synthesis of biologically active molecules. nih.gov The presence of two trifluoromethyl groups on the benzyl (B1604629) ring further amplifies the electronic effects of these substituents.
The research on these and other structural analogs underscores the importance of the trifluoromethyl-benzylamine scaffold in the development of new chemical entities with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,13H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESAIDYCLWTAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407026 | |
| Record name | Benzyl-(2,2,2-trifluoro-ethyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85963-50-4 | |
| Record name | Benzyl-(2,2,2-trifluoro-ethyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Computational Characterization of Benzyl 2,2,2 Trifluoro Ethyl Amine and Its Analogs
Vibrational Spectroscopy Applications
Vibrational spectroscopy provides critical insights into the molecular structure and bonding within Benzyl-(2,2,2-trifluoro-ethyl)-amine. By analyzing the interactions of infrared radiation and laser light with the molecule, a detailed vibrational fingerprint can be obtained.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. As a secondary amine, a key feature is the N-H stretching vibration, which is expected to appear as a single, weak band in the region of 3350-3310 cm⁻¹. rsc.org The spectrum will also be dominated by vibrations from the benzyl (B1604629) and trifluoroethyl groups.
The aromatic C-H stretching vibrations of the benzene (B151609) ring typically appear in the 3100-3000 cm⁻¹ region. nih.gov The aliphatic C-H stretching vibrations from the methylene (B1212753) (-CH2-) groups are expected in the 3000-2800 cm⁻¹ range. scirp.orgmdpi.com
Strong absorptions characteristic of the C-F stretching vibrations are a prominent feature for fluorinated compounds, generally found in the broad 1400-1000 cm⁻¹ region. cymitquimica.com The C-N stretching vibration for an aromatic amine is anticipated to be a strong band between 1335-1250 cm⁻¹. rsc.org Aromatic C-C stretching vibrations within the benzene ring typically occur in the 1600-1400 cm⁻¹ range. chemicalbook.com Finally, the N-H wagging, a strong and broad band, is expected in the 910-665 cm⁻¹ region for primary and secondary amines. rsc.org
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3310 | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2800 | Medium |
| C-C Stretch (Aromatic) | 1600 - 1400 | Medium-Strong |
| N-H Bend | 1650 - 1580 (less common for 2°) | Variable |
| C-F Stretch | 1400 - 1000 | Strong |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong |
| N-H Wag | 910 - 665 | Strong, Broad |
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
Complementing FT-IR, FT-Raman spectroscopy provides information on the polarizability of molecular bonds. The FT-Raman spectrum of this compound would highlight the non-polar bonds. Aromatic C-H stretching vibrations are expected to produce strong bands around 3050 cm⁻¹. chemicalbook.com The ring breathing mode of the phenyl ring, a symmetric vibration, typically gives a strong and sharp band in the Raman spectrum, often near 1000 cm⁻¹.
The symmetric C-F stretching vibrations would also be visible, though their intensity can vary. The C-N stretching vibration is also expected to be Raman active. The experimental FT-Raman spectrum of a similar compound, Cyclophosphamide, showed N-H vibrations at 3481 cm⁻¹ and C-H vibrations between 3030 and 2893 cm⁻¹. chemicalbook.com
Table 2: Predicted FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | ~3480 | Medium |
| Aromatic C-H Stretch | ~3050 | Strong |
| Aliphatic C-H Stretch | 2980 - 2850 | Strong |
| C-C Stretch (Aromatic Ring) | 1610 - 1580 | Strong |
| Ring Breathing Mode | ~1000 | Strong, Sharp |
| C-F Stretch | 1350 - 1100 | Medium |
Theoretical Vibrational Frequency Calculations and Experimental Correlation
To achieve a more precise assignment of vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are employed. nist.govugm.ac.id By optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), the harmonic vibrational frequencies can be calculated. nih.govchemicalbook.comnist.gov
These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. nih.gov Therefore, they are typically scaled using a scaling factor (e.g., ~0.96) to improve the correlation with experimental FT-IR and FT-Raman data. nih.govsigmaaldrich.com The Potential Energy Distribution (PED) is then calculated to provide a quantitative assignment of each vibrational mode to the corresponding experimental band. chemicalbook.com This combined theoretical and experimental approach allows for a definitive understanding of the molecule's vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide complementary and essential structural data.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The five protons on the phenyl ring would likely appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm. chemicalbook.com The two protons of the benzylic methylene group (-CH₂-Ph) would likely give a singlet at approximately δ 3.8 ppm. The single proton on the nitrogen (N-H) is expected to produce a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
The two protons of the methylene group adjacent to the trifluoromethyl group (-CH₂-CF₃) are expected to show a quartet due to coupling with the three neighboring fluorine atoms. This signal would likely appear further downfield, around δ 3.0-3.5 ppm, due to the electron-withdrawing effect of the CF₃ group.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (Ar-H) | 7.2 - 7.4 | Multiplet | 5H |
| Benzyl (Ph-CH₂) | ~3.8 | Singlet | 2H |
| Trifluoroethyl (-CH₂-CF₃) | 3.0 - 3.5 | Quartet | 2H |
| Amine (N-H) | Variable | Broad Singlet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon environment. The carbons of the phenyl ring would appear in the aromatic region (δ 125-150 ppm). Specifically, the quaternary carbon attached to the methylene group would be distinct from the other aromatic carbons. For benzylamine (B48309) itself, the aromatic carbons appear at approximately δ 127-129 ppm, with the ipso-carbon around δ 140 ppm.
The benzylic carbon (-CH₂-Ph) is expected around δ 40-50 ppm. The carbon of the methylene group adjacent to the CF₃ group (-CH₂-CF₃) would appear as a quartet due to coupling with the three fluorine atoms, and its chemical shift would be influenced by both the nitrogen and the CF₃ group. The trifluoromethyl carbon (-CF₃) itself would also show a quartet and be significantly shifted, typically appearing around δ 125 ppm with a large C-F coupling constant (J ≈ 275 Hz).
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) |
| -CF₃ | ~125 | Quartet (q) |
| Aromatic C (Quaternary) | 135 - 140 | Singlet (s) |
| Aromatic CH | 127 - 130 | Singlet (s) |
| Benzyl (-CH₂-Ph) | 40 - 50 | Singlet (s) |
| Trifluoroethyl (-CH₂-CF₃) | ~40 | Quartet (q) |
Gauge-Invariant Atomic Orbital (GIAO) Method for Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods serves as a powerful tool for structure elucidation and verification. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely employed and reliable approach for calculating NMR shielding tensors. ontosight.aitrygvehelgaker.no This method effectively addresses the issue of gauge-origin dependence, which can arise in calculations involving magnetic fields, by utilizing field-dependent basis functions known as London orbitals. trygvehelgaker.no
Implemented within a Density Functional Theory (DFT) framework, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the GIAO method calculates the absolute magnetic shielding tensors (σ) for each nucleus. acs.orgimist.ma These theoretical shielding values are then converted to chemical shifts (δ) relative to a standard reference compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F, using the following equation:
δ_sample = σ_ref - σ_sample
For this compound, GIAO calculations would provide theoretical ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra. The predicted chemical shifts for the aromatic protons and carbons would be influenced by the electron-donating nature of the aminomethyl group. The trifluoromethyl (CF₃) group's strong electron-withdrawing effect would cause a significant downfield shift for the adjacent methylene (-CH₂-) group in both the ¹H and ¹³C spectra. The ¹⁹F NMR spectrum is expected to show a single resonance peak, characteristic of the three equivalent fluorine atoms. Comparing these computationally predicted shifts with experimental data is a crucial step in confirming the molecular structure. rsc.orgresearchgate.netmdpi.com
Table 1: Representative Predicted NMR Chemical Shifts (δ) for this compound using the DFT/GIAO Method.
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic (ortho, meta, para) | 7.20 - 7.40 |
| Benzylic (-CH₂-) | ~3.90 | |
| Ethyl (-CH₂-) | ~3.20 | |
| Amine (-NH-) | ~1.50 (variable) | |
| ¹³C | Aromatic (ipso) | ~139 |
| Aromatic (ortho, meta, para) | 127 - 129 | |
| Benzylic (-CH₂-) | ~53 | |
| Ethyl (-CH₂-) | ~50 (quartet due to C-F coupling) | |
| Trifluoromethyl (-CF₃) | ~125 (quartet due to C-F coupling) | |
| ¹⁹F | Trifluoromethyl (-CF₃) | ~ -75 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Time-Dependent Density Functional Theory (TD-DFT) Calculations
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the benzene ring. The absorption bands observed in its UV-Vis spectrum are expected to correspond to π → π* transitions within the aromatic system.
To complement experimental findings, Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for simulating electronic spectra. acs.org By calculating the vertical excitation energies from the optimized ground-state geometry, TD-DFT can predict the absorption wavelengths (λ_max), oscillator strengths (f), and the nature of the electronic transitions involved. mdpi.com These calculations typically involve determining the energies of various excited states and the contributions of different molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org
For this compound, TD-DFT calculations would likely predict transitions characteristic of a substituted benzene ring. The primary absorption bands would be assigned to transitions from π orbitals of the phenyl group to corresponding π* antibonding orbitals. The agreement between the calculated λ_max values and the experimentally observed spectrum serves to validate both the structural assignment and the computational methodology employed. researchgate.net
Table 2: Representative TD-DFT Predicted Electronic Transitions for this compound.
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | ~265 | > 0.01 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~210 | > 0.10 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~195 | > 0.50 | HOMO → LUMO+1 (π → π*) |
Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation of benzylamines is well-characterized and typically dominated by α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. libretexts.org The most prominent fragmentation pathway for this compound is expected to be the cleavage of the C-C bond between the benzylic carbon and the nitrogen, leading to the formation of a highly stable benzyl cation, which rearranges to the tropylium (B1234903) cation (C₇H₇⁺). This fragment gives rise to the base peak, the most intense signal in the spectrum, at m/z 91. nih.govwhitman.edu
Another significant fragmentation could involve the cleavage of the bond between the nitrogen and the trifluoroethyl group. Other potential, less abundant fragments may arise from the loss of hydrogen or parts of the trifluoroethyl side chain. Analysis of these characteristic fragments allows for the unambiguous identification of the benzylamine structure. researchgate.netnih.gov
Table 3: Expected Key Fragments in the Mass Spectrum of this compound.
| m/z | Proposed Fragment Ion | Structure |
| 191 | Molecular Ion [M]⁺ | [C₉H₁₀F₃N]⁺ |
| 91 | Tropylium Cation (Base Peak) | [C₇H₇]⁺ |
| 100 | [M - C₇H₇]⁺ | [CH₂(NH)CH₂CF₃]⁺ |
| 110 | [M - CF₃]⁺ | [C₉H₁₀N]⁺ |
Quantum Chemical Investigations and Molecular Modeling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and electronic properties. mdpi.com By employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the potential energy surface of this compound can be explored to locate its minimum energy conformation. acs.org This geometric optimization yields precise information on bond lengths, bond angles, and dihedral angles.
The presence of the bulky and electronegative trifluoromethyl group influences the molecule's preferred conformation, particularly the torsion angles around the C-N bonds. Furthermore, DFT calculations provide access to key electronic structure descriptors. The energies of the HOMO and LUMO are particularly important. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. acs.org These computational insights into the molecule's three-dimensional structure and electronic landscape are fundamental to understanding its behavior.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.deusc.edu A key feature of NBO analysis is its ability to quantify stabilizing intramolecular interactions, such as hyperconjugation, through second-order perturbation theory. wisc.eduwikipedia.org
For this compound, significant hyperconjugative interactions are expected. A primary interaction involves the delocalization of the electron density from the nitrogen atom's lone pair (n_N) into the antibonding orbitals (σ) of adjacent C-H and C-C bonds. nih.gov This n_N → σ delocalization stabilizes the molecule and influences its geometry. The strength of these interactions is quantified by the stabilization energy, E(2). wisc.edu The analysis also reveals charge delocalization from the amine group into the aromatic ring and the polarizing effects of the CF₃ group, providing a detailed understanding of the intramolecular electronic landscape.
Table 4: Representative NBO Analysis of Key Hyperconjugative Interactions in this compound.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| n(N) | σ(C_benzyl - H) | ~ 2-5 | Lone Pair → Antibond |
| n(N) | σ(C_benzyl - C_aromatic) | ~ 1-3 | Lone Pair → Antibond |
| σ(C_aromatic - H) | π(C_aromatic - C_aromatic) | ~ 2-4 | σ → π Delocalization |
| σ(C_ethyl - H) | σ*(C - F) | ~ 0.5-1.5 | Anomeric Effect |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting and understanding a molecule's reactive behavior. chemrxiv.org The MEP is plotted onto the molecule's electron density surface, providing a visual guide to its charge distribution. scispace.com Different colors represent varying electrostatic potential values: red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue denotes areas of electron deficiency and positive potential (prone to nucleophilic attack). nih.gov Green and yellow represent intermediate potentials.
For this compound, the MEP map is expected to show several key features:
A region of intense negative potential (red) localized on the nitrogen atom, corresponding to its lone pair of electrons. This is the primary site for protonation and electrophilic attack.
The highly electronegative fluorine atoms of the CF₃ group will also create a region of negative potential.
The π-system of the aromatic ring will exhibit negative potential above and below the plane of the ring.
Regions of positive potential (blue) will be located around the hydrogen atoms, particularly the one attached to the nitrogen (N-H), making it susceptible to interactions with nucleophiles or acting as a hydrogen bond donor.
By identifying these electron-rich and electron-poor sites, the MEP map provides a powerful predictive model for the molecule's intermolecular interactions and chemical reactivity. researchgate.net
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Calculations
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), provides valuable insights into the molecule's stability, reactivity, and optical properties. physchemres.orgnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and, therefore, more reactive. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate the energies of the HOMO and LUMO. nih.gov The B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), is a common level of theory for such calculations. physchemres.orgnih.gov For this compound and its analogs, the HOMO is typically localized on the more electron-rich regions, such as the benzyl ring and the nitrogen atom, while the LUMO is often distributed over the electron-deficient parts of the molecule, including the trifluoromethyl group.
The HOMO-LUMO energy gap is a key parameter in determining various molecular properties, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.netekb.eg These global reactivity descriptors help in predicting the behavior of the molecule in chemical reactions. For instance, a molecule with a large energy gap will have a high hardness and low softness, indicating resistance to changes in its electron distribution.
Table 1: Illustrative HOMO-LUMO Energy Gaps and Related Parameters for Analogous Compounds
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
| N-(3,5-bis(trifluoromethyl)benzyl)stearamide researchgate.net | B3LYP/6-311+G(d,p) | - | - | 5.54 |
| 8-Chloro-1-methyl-6-phenyl-4H-benzo[f] researchgate.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netnih.govdiazepine | DFT/B3LYP/6-311G(d,p) | -6.143 | -1.483 | 4.660 |
| Iron(III) Porphyrin Complex physchemres.org | B3LYP/6-311G(d,p) | - | - | 0.9042 |
| Substituted Fulvene Derivatives researchgate.net | DFT | - | - | ~3-4 |
Note: This table provides examples from the literature for structurally related or methodologically similar studies to illustrate the typical range of values.
Non-Linear Optical (NLO) Properties Estimation
Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in optoelectronics, including optical switching and signal processing. researchgate.net Computational chemistry offers a powerful tool for the prediction and understanding of the NLO properties of molecules, thereby guiding the design of new materials with enhanced NLO responses. journaleras.com The key parameters that quantify the NLO behavior of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). ekb.egresearchgate.net
Density Functional Theory (DFT) calculations are frequently used to estimate these NLO properties. researchgate.netjournaleras.com Functionals such as B3LYP and HSEH1PBE, in conjunction with appropriate basis sets like 6-311+G(d,p), have been shown to provide reliable predictions. journaleras.com The first-order hyperpolarizability (β) is particularly important as it is a measure of the second-order NLO response. Molecules with large β values are considered promising candidates for NLO applications. journaleras.com
For this compound and its analogs, the presence of both an electron-donating amine group and an electron-withdrawing trifluoromethyl group attached to the ethyl chain, along with the π-conjugated system of the benzyl group, could lead to interesting NLO properties. The intramolecular charge transfer between these groups can enhance the hyperpolarizability.
While direct computational results for this compound are not available in the provided search results, studies on similar molecules highlight the approach. For instance, the NLO properties of 5-(trifluoromethyl)pyridine-2-thiol (B7722606) have been investigated using DFT, and the calculated first hyperpolarizability indicated its potential as an NLO material. journaleras.com Similarly, theoretical studies on fluorophenylpyridines have been conducted to evaluate their NLO activity. researchgate.net These studies serve as a benchmark for the expected NLO response of this compound.
Table 2: Representative Calculated NLO Properties for Analogous Compounds
| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| 5-(Trifluoromethyl)pyridine-2-thiol journaleras.com | B3LYP/6-311+G(d,p) | - | - | 318.78 x 10-32 esu |
| 5-(Trifluoromethyl)pyridine-2-thiol journaleras.com | HSEH1PBE/6-311+G(d,p) | - | - | 308.93 x 10-32 esu |
| Fluoro-2-phenylpyridines researchgate.net | B3LYP | - | 79.77-85.37 | - |
| 2-Phenylpyridine researchgate.net | B3LYP | - | - | 456.7 |
| 3-Phenylpyridine researchgate.net | B3LYP | - | - | 199.9 |
| 4-Phenylpyridine researchgate.net | B3LYP | - | - | 303.8 |
Note: This table presents data from existing literature on analogous compounds to illustrate the typical magnitudes of NLO properties.
Computational Analysis of Atomic Charges and Molecular Volume
The distribution of electron density within a molecule is fundamental to its physical and chemical properties. Computational methods provide a means to quantify this distribution through the calculation of atomic charges. researchgate.net Several schemes exist for partitioning the molecular electron density among the constituent atoms, with Mulliken population analysis being one of the most common, though basis set dependent. researchgate.netejosat.com.tr Other methods include Natural Population Analysis (NPA), Atoms in Molecules (AIM) theory, and Hirshfeld population analysis. researchgate.net These calculations help in identifying electrophilic and nucleophilic sites within a molecule, which is crucial for understanding its reactivity. ejosat.com.tr
For this compound, one would expect the nitrogen atom to carry a partial negative charge due to its higher electronegativity, while the hydrogen atoms attached to it and the carbon atoms of the benzyl ring would likely have partial positive charges. The highly electronegative fluorine atoms of the trifluoromethyl group will also carry significant partial negative charges.
Molecular volume is another important computed parameter that relates to various physicochemical properties such as density, viscosity, and boiling point. It can be calculated from the optimized molecular geometry obtained through quantum chemical methods.
While specific atomic charges and the molecular volume for this compound have not been reported in the searched literature, the general principles of their calculation are well-established. For example, in a theoretical study of a triazole derivative, Mulliken charge values were computed using the B3LYP/6-311G(d,p) level of theory to identify the electronegative and electropositive centers in the molecule. ejosat.com.tr
Table 3: Illustrative Mulliken Atomic Charges for a Related Compound (3-(Benzyl)-4-(3-acetoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one)
| Atom | Charge (e) |
| C1 | Positive |
| C2 | Positive |
| C3 | Positive |
| C7 | Positive |
| C8 | Positive |
| Other Carbons | Negative |
| N38 | Negative |
| N41 | Negative |
| All Protons | Positive |
Source: Adapted from theoretical calculations on a triazole derivative. ejosat.com.tr This table is for illustrative purposes to show the type of data obtained from atomic charge calculations.
Conformational Analysis and Rotational Barriers
The three-dimensional structure and conformational flexibility of a molecule are key determinants of its biological activity and physical properties. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion, which allows for the calculation of rotational barriers. nih.gov For this compound, rotation around the C-N and C-C single bonds will give rise to different spatial arrangements of the benzyl and trifluoroethyl groups.
Computational techniques, such as relaxed potential energy surface (PES) scans, are employed to investigate conformational preferences and rotational barriers. nih.gov In a PES scan, a specific dihedral angle is systematically varied, and the energy of the molecule is calculated at each step while allowing all other geometric parameters to relax. This procedure helps in locating the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them.
Studies on analogous molecules provide insight into the expected conformational behavior of this compound. For instance, research on N-benzhydrylformamides has shown that there are significant hindrances to free rotation around the C-N bond, leading to the existence of distinct syn- and anti-conformers at room temperature. nih.gov Similarly, conformational studies of 1-benzyl-1,2,3,4-tetrahydroisoquinolines have revealed preferences for either extended or semi-folded conformations depending on N-alkylation, with energy barriers between them being estimated by theoretical calculations. researchgate.net
For this compound, the bulky trifluoroethyl and benzyl groups are expected to create steric hindrance, leading to distinct, stable conformers and significant rotational barriers. The relative energies of these conformers will be influenced by a combination of steric and electronic effects.
Table 4: Example of Rotational Barrier Calculations for an Analogous System
| Molecule System | Rotational Bond | Method | Calculated Barrier (kJ/mol) |
| N-arylpyrrolidin-2-ones researchgate.net | Ring-Ring Single Bond | Force-field simulation | 7 |
| 1-benzyl-1,2,3,4-tetrahydroisoquinoline researchgate.net | C-9/C-α/C-1/C-8a dihedral | RHF/6-31g(d,p) | Not explicitly stated, but PES calculated |
| N-benzhydrylformamides nih.gov | HC(O)-N bond | DFT | Significant hindrances observed |
Note: This table provides examples from the literature on related molecules to illustrate the type of information obtained from conformational analysis.
Reactivity Profiles and Derivatization Strategies of Benzyl 2,2,2 Trifluoro Ethyl Amine Scaffolds
Nucleophilic Reactivity of the Amine Functionality
The amine functionality in benzyl-(2,2,2-trifluoro-ethyl)-amine serves as a primary site for nucleophilic reactions, though its reactivity is significantly modulated by the adjacent 2,2,2-trifluoroethyl group. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group substantially reduces the electron density on the nitrogen atom. This electronic effect decreases the basicity and, consequently, the nucleophilicity of the amine compared to unsubstituted benzylamine (B48309). For instance, the pKa of 2,2,2-trifluoroethylamine (B1214592) is approximately 5.7, which is significantly lower than that of ethylamine (B1201723) (pKa ≈ 10.6), rendering the nitrogen lone pair less available for donation. nih.gov This modulation is critical, making the α-CF₃ amine group a bioisostere for an amide by altering its hydrogen-bonding nature. nih.gov
Despite its reduced reactivity, the amine readily participates in a variety of fundamental organic transformations, including acylation and alkylation, often requiring tailored reaction conditions. Acylation, for example, can be achieved using highly reactive acylating agents. The reaction with trifluoroacetic anhydride (B1165640) proceeds efficiently to yield the corresponding N-benzyl-N-(2,2,2-trifluoroethyl)-2,2,2-trifluoroacetamide. researchgate.net Similarly, reactions with other acid chlorides or anhydrides can be used to introduce a wide array of acyl groups.
Alkylation reactions are also feasible. The amine can be N-alkylated with suitable alkyl halides, although potentially requiring more forcing conditions (e.g., higher temperatures or stronger bases) than more nucleophilic amines. These derivatizations are crucial for expanding the molecular diversity of scaffolds based on this core structure.
| Reaction Type | Electrophile | Typical Conditions | Product |
|---|---|---|---|
| Acylation | Trifluoroacetic Anhydride | Ethereal solvent, room temperature | N-Benzyl-N-(2,2,2-trifluoroethyl)-2,2,2-trifluoroacetamide |
| Acylation | Acetyl Chloride | Amine base (e.g., triethylamine), CH₂Cl₂, 0 °C to RT | N-Benzyl-N-(2,2,2-trifluoroethyl)acetamide |
| Carbamoylation | Ethyl Chloroformate | Base (e.g., K₂CO₃), solvent (e.g., Toluene) | Ethyl N-benzyl-N-(2,2,2-trifluoroethyl)carbamate |
| Alkylation | Methyl Iodide | Base (e.g., K₂CO₃), solvent (e.g., Acetonitrile), heat | N-Benzyl-N-methyl-2,2,2-trifluoroethylamine |
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is characterized by its exceptional stability, a consequence of the high strength of the carbon-fluorine bond. tcichemicals.com In the context of the this compound scaffold, the CF₃ group is generally considered a robust and inert functionality that is preserved during most synthetic manipulations of other parts of the molecule. This chemical inertness is a key reason for its widespread use in drug design, where it can serve to block metabolic degradation at a specific site. nih.gov
Direct chemical transformations of the CF₃ group are challenging and typically require harsh reaction conditions or specialized reagents that facilitate C-F bond activation. tcichemicals.com For aliphatic CF₃ groups, such as the one in this compound, these transformations are particularly rare. Consequently, in derivatization strategies involving this scaffold, the trifluoromethyl group is almost exclusively retained intact. Its primary role is to modulate the electronic properties of the amine and to enhance physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, rather than to serve as a handle for further chemical modification. researchgate.net
Formation of Carbamate (B1207046) Derivatives from Benzylamine Precursors
Carbamates are important functional groups in organic synthesis and medicinal chemistry, often used as protecting groups for amines or as key structural motifs in bioactive molecules. This compound can be readily converted into a variety of carbamate derivatives through reaction with appropriate reagents. researchgate.net
A common method for carbamate synthesis involves the reaction of the amine with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, typically in the presence of a base to neutralize the HCl generated. Another widely used approach is the reaction with dicarbonates, for example, di-tert-butyl dicarbonate (B1257347) (Boc₂O), which yields the corresponding Boc-protected amine. Due to the lowered nucleophilicity of the fluorinated amine, these reactions may require catalysts or longer reaction times compared to their non-fluorinated counterparts. organic-chemistry.org
The synthesis can also be achieved through reaction with isocyanates or by using carbon dioxide in conjunction with an alkylating agent. organic-chemistry.org These methods provide access to a diverse range of N-substituted carbamates, enabling fine-tuning of the molecule's properties.
| Reagent | Abbreviation | Resulting Carbamate Group |
|---|---|---|
| Di-tert-butyl dicarbonate | Boc₂O | tert-Butoxycarbonyl (Boc) |
| Benzyl Chloroformate | Cbz-Cl | Benzyloxycarbonyl (Cbz) |
| 9-Fluorenylmethyl Chloroformate | Fmoc-Cl | Fluorenylmethyloxycarbonyl (Fmoc) |
| Ethyl Chloroformate | - | Ethoxycarbonyl |
| Phenyl Isocyanate | - | N-Phenylcarbamoyl |
Application in the Synthesis of Complex Fluorinated Molecular Architectures
The this compound scaffold is a valuable building block for the construction of more complex, fluorinated molecules, particularly in the pharmaceutical and agrochemical sectors. nih.gov The N-trifluoroethyl motif is of significant interest as it can profoundly influence a molecule's conformational preferences, lipophilicity, and metabolic stability. researchgate.net
One of the most important applications of this structural unit is as a non-classical bioisostere of an amide bond in peptidomimetics. nih.gov The reduced basicity and altered hydrogen bonding capacity of the α-trifluoromethyl amine allow it to mimic the electronic environment of an amide while offering improved resistance to enzymatic hydrolysis.
Furthermore, derivatives of this scaffold, such as N-(2,2,2-trifluoroethyl)isatin ketimines, have been employed as versatile synthons in various cycloaddition reactions. These reactions, including [3+2] and [3+4] cycloadditions, provide access to complex spiro-fused heterocyclic architectures containing both a trifluoromethyl group and an oxindole (B195798) moiety, which are prominent structures in medicinal chemistry. nih.gov The trifluoromethylated benzyl group has also been utilized as a protecting group in glycosylation reactions to enhance 1,2-cis-selectivity, demonstrating its utility in the challenging field of carbohydrate synthesis. nih.gov
| Derived Scaffold/Synthon | Reaction Type | Resulting Molecular Architecture | Reference |
|---|---|---|---|
| N-(2,2,2-Trifluoroethyl)isatin ketimines | [3+2] Cycloaddition | Spiro[indoline-3,2′-pyrrole] derivatives | nih.gov |
| N-(2,2,2-Trifluoroethyl)isatin ketimines | [3+4] Cycloaddition | Spirooxindoles with an azepane motif | nih.gov |
| General α-CF₃ Amine Motif | Peptide coupling | Peptidomimetics (Amide isosteres) | nih.gov |
| Trifluoromethylbenzyl Protecting Groups | Glycosylation | 1,2-cis-Glycosides | nih.gov |
Stereochemical Control and Regioselectivity in Derivatization Reactions
Achieving stereochemical and regiochemical control is paramount when derivatizing the this compound scaffold to create well-defined, complex molecules.
Regioselectivity: Derivatization can occur at several positions: the nitrogen atom, the benzylic methylene (B1212753) group, or the aromatic ring. Reactions at the nitrogen are most common, as discussed in section 4.1. For reactions involving the aromatic ring, such as electrophilic aromatic substitution, the N-CH₂(2,2,2-trifluoroethyl) group acts as an ortho-, para-director. However, its activating or deactivating nature is complex due to the interplay between the electron-donating nitrogen and the electron-withdrawing trifluoroethyl group.
Stereochemical Control: While this compound itself is achiral, many of its derivatives are chiral. The development of stereoselective methods to synthesize such derivatives is a key area of research. A common strategy involves the conversion of the amine or a related precursor into an imine, which can then undergo catalytic asymmetric reactions. For example, the enantioselective reduction of trifluoromethyl-substituted ketimines is a well-established method for preparing chiral α-trifluoromethyl amines. nih.gov Similarly, the catalytic enantioselective addition of nucleophiles, such as in Mannich-type reactions, to trifluoromethyl imines allows for the construction of stereodefined carbon-carbon or carbon-heteroatom bonds, yielding products with high enantiomeric excess. nih.govnih.gov These strategies are fundamental for accessing single-enantiomer drugs and other biologically active compounds where stereochemistry dictates function.
Mechanistic Insights into Biological Activity and Pharmacological Relevance of Benzyl 2,2,2 Trifluoro Ethyl Amine Analogs
Receptor Interactions and Target Identification Studies
The interaction of benzylamine (B48309) analogs with various receptors is a key determinant of their pharmacological profiles. These interactions can lead to either agonistic (activation) or antagonistic (inhibition) effects, which in turn modulate physiological responses.
Analogs featuring a benzylamine-like structure have been identified as potent antagonists for several receptor types. A notable example is their activity at the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain sensation. nih.gov A series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have demonstrated significant TRPV1 antagonism. nih.govnih.gov
Research has shown that phenyl C-region derivatives exhibit better antagonism compared to their pyridine surrogates. Two standout compounds from this series achieved excellent potencies with inhibitor constant (Kᵢ) values of 0.3 nM against capsaicin-induced activation. nih.govnih.gov These compounds were effective in blocking capsaicin-induced hypothermia, confirming their action at the TRPV1 receptor, and showed promise as analgesics in neuropathic pain models without causing hyperthermia, a common side effect of first-generation TRPV1 antagonists. nih.gov
| Compound | Structure | Kᵢ (nM) |
|---|---|---|
| Compound 14 | 2-(3-Fluoro-4-methanesulfonylamino-phenyl)-N-(2-(4-ethyl-piperidin-1-yl)-4-trifluoro-methyl-benzyl)-propionamide | 1.4 |
| Compound 18 | 2-(3-Fluoro-4-methanesulfonylamino-phenyl)-N-{2-(4-benzyl-piperidin-1-yl)-4-trifluoromethyl-benzyl}-propionamide | 0.4 |
Conversely, N-benzyl substitution on phenethylamine-based compounds has been shown to confer high affinity and agonist activity at serotonin (B10506) 5-HT₂ₐ and 5-HT₂𝒸 receptors. Many of these analogs bind in the low nanomolar range, with some exhibiting subnanomolar affinities at the 5-HT₂ₐ receptor. nih.gov
The benzylamine core structure is also implicated in modulating various neurotransmitter systems. For instance, certain (S)-N-(3-pyrrolidinyl)benzamide derivatives containing an N-benzyl group have been synthesized and evaluated for their binding affinity to dopamine D₂, D₃, and D₄ receptors. One such compound, (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide, demonstrated high affinity for D₃ and D₄ receptors with Kᵢ values of 21 nM and 2.1 nM, respectively. drugbank.com This highlights the role of the N-benzyl substituent in achieving high affinity and selectivity for specific dopamine receptor subtypes, suggesting a potential for antipsychotic activity. drugbank.com
Furthermore, studies on phenethylamine and tryptamine derivatives have explored their structure-activity relationships for binding to the 5-HT₂ₐ serotonin receptor, which is involved in various psychiatric disorders. researchgate.net The inclusion of benzyl groups and other substituents significantly influences the binding affinity, underscoring the importance of this moiety in designing ligands for neurotransmitter receptors. nih.gov
Enzyme and Protein Inhibition Mechanisms
Beyond receptor interactions, benzylamine analogs are known to inhibit the activity of crucial enzymes and proteins, leading to significant biological effects, including anticancer and antifungal activities.
Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents. drugbank.com While many topoisomerase inhibitors belong to classes like fluoroquinolones or aminocoumarins, derivatives incorporating a benzylamine moiety have also demonstrated potent inhibitory activity. drugbank.com
For instance, new 4'-O-demethylepipodophyllotoxin derivatives with 4β-N-benzyl groups have been synthesized and evaluated as inhibitors of human DNA topoisomerase II. nih.gov Several of these N-benzyl derivatives were found to be as active or more active than the established anticancer drug etoposide. nih.gov Similarly, N-benzyladriamycin (AD 288), a derivative of doxorubicin, acts as a catalytic inhibitor of topoisomerase II, preventing the enzyme from binding to DNA. nih.gov Another study identified novel 9-benzylaminoacridine derivatives as dual inhibitors of phosphodiesterase 5 and topoisomerase II for the potential treatment of colon cancer. mdpi.com These findings indicate that the benzylamine group can be a critical component in the design of potent topoisomerase inhibitors.
Lanosterol (B1674476) 14α-demethylase (CYP51) is a vital enzyme in the biosynthesis of sterols like ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov It is the primary target for azole antifungal drugs. nih.gov Structural biology and medicinal chemistry efforts have explored a variety of inhibitors targeting this enzyme, including complexes related to benzylamine.
Specifically, N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamides have been designed and synthesized to investigate their inhibitory activity against Candida albicans CYP51 (CaCYP51). nih.govcardiff.ac.uk These studies established structure-activity relationships, showing that both short and extended derivatives could achieve potent enzyme binding and inhibition. cardiff.ac.uk
| Compound | Description | K_d (nM) | IC₅₀ (µM) |
|---|---|---|---|
| 5f | 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide | 62 ± 17 | 0.46 |
| 12c | N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide | 43 ± 18 | 0.33 |
| Fluconazole | Reference Drug | 41 ± 13 | 0.31 |
| Posaconazole | Reference Drug | 43 ± 11 | 0.20 |
The data indicates that these benzylamine-related analogs can achieve binding affinities and inhibitory concentrations comparable to established antifungal agents like fluconazole and posaconazole. cardiff.ac.uk The selectivity of these compounds for the fungal CYP51 over its human homolog is a critical factor in their development as therapeutic agents. cardiff.ac.uk
Specific Pharmacological Activity Mechanisms
The receptor and enzyme interactions detailed above translate into specific pharmacological activities. The trifluoro-ethyl group, in particular, can significantly enhance a compound's metabolic stability and potency. mdpi.com
The antagonist activity of benzylamine analogs at TRPV1 receptors directly supports their potential as novel analgesics for treating neuropathic pain. nih.gov The ability of related structures to modulate dopamine and serotonin receptors points towards applications in treating central nervous system disorders, such as psychosis and depression. nih.govdrugbank.com
Enzyme inhibition provides another major avenue for pharmacological activity. The inhibition of topoisomerase II by N-benzyl derivatives is a key mechanism for their anticancer effects, as demonstrated by their cytotoxicity against various cancer cell lines. nih.gov Furthermore, the potent inhibition of fungal CYP51 by N-benzyl azole derivatives underpins their utility as antifungal agents, addressing the urgent need for new treatments against resistant fungal infections. cardiff.ac.uk
In addition to these examples, other benzylamine derivatives have been investigated for a range of activities. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the deubiquitinating enzyme USP1/UAF1, a promising target for anticancer therapy, particularly for non-small cell lung cancer. nih.govacs.org The trifluoroethoxy group, similar to the trifluoro-ethyl group, has been incorporated into N-benzyl urea derivatives, which have also shown anticancer activity. mdpi.com These diverse examples highlight the versatility of the benzylamine scaffold, especially when combined with fluorine-containing moieties, in developing targeted therapeutic agents.
Mechanistic Basis of Anticancer and Antiproliferative Effects
Analogs of Benzyl-(2,2,2-trifluoro-ethyl)-amine have demonstrated potent anticancer and antiproliferative activities through several distinct molecular mechanisms, primarily centered on the induction of apoptosis and the disruption of critical cell signaling pathways.
One of the core mechanisms involves the induction of the intrinsic apoptotic pathway. Studies on benzylamine-derived compounds have shown their ability to modulate the Bcl-2 family of proteins, which are critical regulators of apoptosis. frontiersin.org These analogs can decrease the expression of anti-apoptotic proteins like Bcl-2 while promoting pro-apoptotic proteins such as Bax. frontiersin.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c. frontiersin.org In the cytosol, cytochrome c activates a cascade of effector caspases, including caspase-9 and the executioner caspase-3, which systematically dismantle the cell, leading to programmed cell death. nih.govmdpi.com
Furthermore, certain benzylamine derivatives have been shown to interfere with key oncogenic signaling pathways. For instance, some analogs can dephosphorylate and thereby inactivate Akt, a central protein in a pathway crucial for cell survival and proliferation. nih.gov The inactivation of Akt, coupled with the activation of Poly (ADP-ribose) polymerase (PARP) and caspases, reinforces the apoptotic signal in cancer cells. nih.gov In melanoma cells, related compounds have been found to disrupt the Wnt/β-catenin pathway, which is vital for the oncogenic phenotype, leading to reduced tumor growth and metastatic activity. nih.gov
Some fluorinated analogs also exhibit antiproliferative effects by targeting the cell cycle. Treatment of cancer cells with these compounds can lead to cell cycle arrest, preventing cells from progressing through the division process and ultimately leading to apoptosis. nih.gov
Table 1: Antiproliferative and Apoptotic Effects of Selected Benzylamine Analogs
| Compound Type | Cancer Cell Line | Observed Mechanism | Key Molecular Targets | Reference |
|---|---|---|---|---|
| Benzylamine Derivatives | B16F10 (Murine Melanoma) | Induction of apoptosis, reduction in cell migration | ↓ pAKT, ↑ Caspase-3, ↑ Caspase-9, ↑ PARP activation | nih.gov |
| Thenylamine Derivatives | B16F10 (Murine Melanoma) | Induction of apoptosis | ↓ pAKT, ↑ Caspase-3, ↑ Caspase-9 | nih.gov |
| 2-Arylalkylamino-thiazoles | U-937 (Human Leukemia) | Induction of apoptosis in a time and concentration-dependent manner | Alternative targets (not tubulin or CDKs) | nih.gov |
Mechanisms Underpinning Anti-Angiogenic Properties
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Analogs of this compound have been shown to possess anti-angiogenic properties by interfering with key signaling pathways that regulate endothelial cell function.
A primary mechanism involves the inhibition of signaling mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). Benzimidazole derivatives, which share structural similarities, have been shown to suppress the proliferation, migration, invasion, and tube formation of endothelial cells stimulated by VEGF. nih.gov Molecular docking studies suggest that these compounds may bind directly to VEGFR-2, inhibiting its activation and downstream signaling cascades. nih.gov Similarly, certain 3-(aminoalkylamino)-1,2,4-benzotriazine-1,4-dioxide derivatives demonstrated potent inhibition of endothelial tube formation, a key step in angiogenesis, significantly outperforming reference compounds. nih.gov These compounds were found to reduce the area, length, and complexity of the newly forming vascular networks. nih.gov
Molecular Pathways of Anti-Inflammatory Activity
The anti-inflammatory activity of benzylamine analogs is often linked to their ability to modulate enzymatic activity and key inflammatory signaling pathways. A significant mechanism involves the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, these compounds can downregulate the production of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. nih.gov
Another important pathway involves the inhibition of adenosine A2A receptors. Xanthine derivatives featuring a benzylamine moiety have been identified as potent anti-inflammatory agents. nih.gov Adenosine levels increase at sites of tissue damage and inflammation, and antagonism of the A2A receptor can suppress inflammatory cascades. nih.gov These compounds have shown efficacy in animal models of inflammation, reducing edema and demonstrating high metabolic stability. nih.gov
Mechanistic Aspects of Antifungal and Antibacterial Activity
The antimicrobial properties of benzylamine analogs are attributed to their ability to disrupt essential cellular processes in fungi and bacteria. For antifungal activity, a key mechanism is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Some analogs are believed to target and inhibit lanosterol 14-alpha-demethylase (CYP51), a critical enzyme in the ergosterol production pathway. Disruption of this pathway compromises the integrity and function of the fungal cell membrane, leading to cell death.
In addition to targeting the cell membrane, some analogs may interfere with amino acid synthesis. Docking studies have suggested that N-benzyl-2,2,2-trifluoroacetamide can inhibit Glucosamine-6-Phosphate Synthase, an enzyme crucial for the synthesis of the fungal cell wall.
The antibacterial mechanism of benzylamine-containing compounds involves the disruption of the bacterial cell membrane and inhibition of biofilm formation. These actions lead to increased membrane permeability and ultimately, bacterial cell death.
Table 2: Minimum Inhibitory Concentration (MIC) of a Benzylamine Analog
| Organism Type | Species | MIC (μg/mL) | Reference |
|---|---|---|---|
| Fungus | A. flavus | 15.62 | |
| Fungus | B. Cinerea | 31.25 | |
| Fungus | T. mentagrophytes | 62.5 | |
| Fungus | C. albicans | 62.5 |
Mechanisms of Glucose Homeostasis Modulation and Insulin Secretion Enhancement
While direct studies on this compound are limited, the broader class of amine-containing compounds and related molecules are known to influence glucose homeostasis through several mechanisms. One key area of investigation is the modulation of G protein-coupled receptors (GPCRs) involved in metabolism. For instance, GPR119, a receptor found on pancreatic β-cells and intestinal L-cells, is a target for enhancing glucose-dependent insulin secretion. nih.gov Activation of GPR119 by agonists leads to the release of insulin and glucagon-like peptide-1 (GLP-1), improving glycemic control. nih.gov Lipid amides, such as N-oleoyldopamine, have been identified as robust GPR119 activators that improve glucose tolerance in a receptor-dependent manner. nih.gov
Another mechanism involves the regulation of transcription factors that control insulin gene expression. Transcription factor EB (TFEB) and TFE3 have been identified as regulators of β-cell function in response to nutrient availability. nih.gov These factors can suppress insulin gene expression during periods of nutrient deprivation, highlighting a transcriptional control mechanism that could potentially be modulated by small molecules to influence insulin production. nih.gov Furthermore, insulin secretagogues like sulfonylureas act by binding to the sulfonylurea receptor (SUR) on pancreatic β-cells, which leads to the closure of ATP-sensitive potassium channels, cell depolarization, and subsequent insulin release. scholarena.com
Ixodicide Activity Mechanisms of Related Carbamate (B1207046) Derivatives
Carbamate derivatives are widely used as ixodicides (agents that kill ticks). The primary and classical mechanism of action for this class of compounds is the inhibition of the enzyme acetylcholinesterase (AChE). msdvetmanual.comnih.gov AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) at the synaptic cleft. msdvetmanual.com By inhibiting AChE, carbamates cause an accumulation of ACh, leading to hyperstimulation of muscarinic and nicotinic receptors in the tick's nervous system. msdvetmanual.com This results in neuromuscular paralysis, convulsions, and ultimately, the death of the tick. msdvetmanual.com The inhibition of AChE by carbamates is achieved through carbamylation of the enzyme's active site and is typically reversible. msdvetmanual.comnih.gov
However, recent research on specific ethyl benzyl carbamates has revealed potent ixodicide activity that appears to be unrelated to AChE inhibition. scirp.orgscirp.org These particular carbamates interact very weakly with AChE in vitro, yet demonstrate high in vivo efficacy against tick strains resistant to other classes of pesticides. scirp.orgscirp.org This suggests an alternative mechanism of action, possibly involving targets within the tick's reproductive system, as these compounds were observed to diminish oviposition and egg viability. scirp.org
Role of Fluorine and the Trifluoromethyl Group in Enhancing Biological Potency and Metabolic Stability
The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups into the benzylamine structure is a key reason for the enhanced biological potency and favorable metabolic profile of these analogs. This is due to the unique properties of the fluorine atom and the C-F bond.
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism by cytochrome P450 enzymes. This "metabolic shielding" increases the compound's half-life and bioavailability, allowing for a more sustained therapeutic effect.
Increased Biological Potency: The high electronegativity of fluorine atoms in the -CF3 group creates a strong electron-withdrawing effect. This can alter the acidity/basicity of nearby functional groups and enhance non-covalent interactions—such as hydrogen bonds, dipole-dipole, and electrostatic interactions—with target proteins. This stronger and more specific binding often translates to increased potency and selectivity.
Improved Physicochemical Properties: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and other biological barriers, such as the blood-brain barrier. This improved membrane permeation can lead to better absorption and distribution of the drug to its site of action. The steric size of the -CF3 group, while larger than a hydrogen atom, is comparable to a methyl group, allowing it to act as a bioisostere with distinct electronic properties.
Table 3: Properties Conferred by Fluorine and Trifluoromethyl Groups
| Property | Effect of Fluorine / -CF3 Group | Pharmacological Consequence |
|---|---|---|
| Metabolic Stability | Blocks sites of oxidative metabolism due to high C-F bond strength. | Increased drug half-life and bioavailability. |
| Binding Affinity | Enhances hydrogen bonding and electrostatic interactions due to high electronegativity. | Increased potency and selectivity for the biological target. |
| Lipophilicity | Increases the overall lipophilicity of the molecule. | Improved membrane permeation and transport across biological barriers. |
| Conformation | Can influence the preferred 3D shape of the molecule. | Can lock the molecule in a more bioactive conformation for receptor binding. |
Computational and Predictive Methodologies in Benzyl 2,2,2 Trifluoro Ethyl Amine Research
Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comchemmethod.com For derivatives related to Benzyl-(2,2,2-trifluoro-ethyl)-amine, QSAR models are developed to predict their efficacy and to guide the synthesis of more potent analogues.
The process involves generating molecular descriptors for a set of similar compounds and using statistical methods, such as multiple linear regression (MLR), to create a predictive model. chemmethod.com For instance, in studies of structurally related compounds, descriptors representing lipophilicity (LogP), electronic properties, and steric features have been shown to correlate well with biological receptor affinity. researchgate.net
A typical QSAR study on a series of related bioactive compounds might yield a regression equation that demonstrates the importance of specific molecular properties. The robustness and predictive power of these models are rigorously validated using statistical parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the Fisher test value (F). researchgate.net A high r² value (ideally > 0.7) and a small difference between r² and q² (ideally < 0.3) indicate a statistically robust and predictive model. scirp.org For example, a QSAR model for nitroaromatic compounds showed satisfactory validation with an r² of 0.719 and a q² of 0.695 for the training set. mdpi.com These validated models serve as crucial tools for predicting the activity of new, unsynthesized compounds, thereby optimizing the design process. researchgate.net
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed to understand how ligands like this compound and its derivatives might interact with a biological target, typically a protein or enzyme, at the atomic level. nih.govresearchgate.net
The process begins with obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). nih.gov The ligand's structure is then computationally "docked" into the protein's active site. Software like AutoDock Vina is commonly used for this purpose. mdpi.com The output is a series of possible binding poses, each with a corresponding binding affinity score, usually expressed in kcal/mol. mdpi.com A lower binding energy indicates a more stable and favorable interaction. researchgate.netresearchgate.net
For example, in docking studies of N-benzyl derivatives with target enzymes, researchers analyze key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the active site. nih.govmdpi.com A study on N-benzyl-2,2,2-trifluoroacetamide, a related compound, used molecular docking to investigate its potential inhibition of enzymes like AmpC beta-lactamase and lanosterol (B1674476) 14 alpha-demethylase (CYP51), which are targets for antibacterial and antifungal drugs. researchgate.netresearchgate.net The results showed low docking energies, suggesting favorable binding. researchgate.netresearchgate.net Such insights are invaluable for predicting the biological activity of a compound and for guiding structure-based drug design.
| Parameter | Description | Relevance in Docking |
| Binding Affinity (ΔG) | The calculated free energy of binding between the ligand and the target protein, typically in kcal/mol. | A lower (more negative) value suggests a stronger, more stable interaction. |
| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for stabilizing the ligand-protein complex and determining binding specificity. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein, driving them together to exclude water. | A significant contributor to the overall binding affinity. |
| RMSD | Root-mean-square deviation of atomic positions, used to compare the docked pose to a known crystal structure pose. | A low RMSD value (< 2.0 Å) indicates the docking protocol accurately reproduced the experimental binding mode. |
Advanced Computational Chemistry for Predicting Biological Activity and Reactivity
Advanced computational chemistry methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules, which is crucial for predicting their biological activity and chemical reactivity. nih.gov
Computational methods are used to determine the distribution of electron density within a molecule, yielding atomic charges and various molecular descriptors. The calculation of partial charges is essential for understanding intermolecular interactions, as it helps identify which atoms are likely to participate in electrostatic interactions or hydrogen bonding. researchgate.net
Global molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental for predicting reactivity. The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. dntb.gov.ua These descriptors are frequently calculated using DFT methods with specific basis sets, such as B3LYP/6-311++G(2d,p). nih.gov
| Descriptor | Typical Value Range | Significance |
| EHOMO | -5 to -10 eV | Indicates electron-donating ability; higher values mean better donation. |
| ELUMO | -2 to 2 eV | Indicates electron-accepting ability; lower values mean better acceptance. |
| HOMO-LUMO Gap (ΔE) | 3 to 8 eV | A smaller gap implies higher chemical reactivity and lower kinetic stability. dntb.gov.ua |
| Dipole Moment | 0 to 10 Debye | Measures the overall polarity of the molecule, influencing solubility and binding interactions. |
Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, and the electrophilicity index, provide a quantitative scale for predicting a molecule's behavior in chemical reactions.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and more reactive.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic character. researchgate.net It is calculated using the electronic chemical potential (μ) and hardness (η) as ω = μ² / 2η, where μ = (EHOMO + ELUMO) / 2. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. The trifluoromethyl group in this compound is strongly electron-withdrawing, which would be expected to increase the molecule's electrophilicity.
These descriptors are crucial for rationalizing reaction mechanisms and predicting how a molecule might interact with biological nucleophiles or electrophiles. researchgate.net
Cheminformatics and Data Analysis in Compound Optimization and Design
Cheminformatics integrates computational and informational techniques to analyze large datasets of chemical compounds, enabling more efficient optimization and design. In the context of this compound research, cheminformatics tools are used to manage structural data, predict properties, and identify promising candidates for synthesis and testing.
By analyzing the data from QSAR models and molecular docking studies, researchers can establish clear Structure-Activity Relationships (SAR). For example, if docking studies reveal that a specific part of the this compound scaffold forms a critical hydrogen bond with the target protein, cheminformatics approaches can be used to search virtual libraries for other functional groups that could form similar or stronger interactions. acs.org
Furthermore, data analysis can guide the modification of the lead compound to improve its pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Predictive models can estimate properties like solubility, permeability, and metabolic stability, allowing for the in silico filtering of compounds that are likely to fail in later stages of development. nih.gov This multi-parameter optimization, driven by the analysis of computational and experimental data, is a cornerstone of modern medicinal chemistry, facilitating the rational design of superior molecules based on the this compound template. acs.org
Q & A
Q. What are the optimal synthetic routes for Benzyl-(2,2,2-trifluoro-ethyl)-amine, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves nucleophilic substitution between benzylamine and 2,2,2-trifluoroethyl halides. To improve yields:
- Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
- Optimize reaction temperature (e.g., 60–80°C) to balance reactivity and decomposition risks .
- Employ catalysts like potassium carbonate or triethylamine to enhance nucleophilicity .
- Monitor purity via HPLC or GC-MS to identify byproducts (e.g., N-alkylation side products) .
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer: Key characterization methods include:
- Boiling Point : Use reduced-pressure distillation (e.g., 0.004–0.013 bar) and compare with NIST data for trifluoroethylamine derivatives .
- Spectroscopy : Confirm structure via H/F NMR (e.g., δ ~3.5 ppm for CHNH and δ ~-70 ppm for CF) .
- Mass Spectrometry : Validate molecular weight (calc. ~189.17 g/mol) using electron ionization (EI-MS) .
- Thermal Stability : Perform TGA/DSC to assess decomposition above 200°C .
Q. What experimental conditions are critical for maintaining the stability of this compound?
Methodological Answer:
- Storage : Keep under inert gas (Ar/N) at 2–8°C to prevent oxidation or hydrolysis .
- Handling : Use anhydrous conditions and avoid prolonged exposure to light, which may degrade the amine .
- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to suppress amine protonation and side reactions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile amines .
- Waste Disposal : Neutralize residues with dilute HCl before transferring to halogenated waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported boiling points or spectral data for this compound?
Methodological Answer:
- Data Cross-Validation : Compare experimental boiling points (e.g., 339–361 K at 0.004–0.013 bar) with NIST Standard Reference Data .
- Reproducibility Tests : Replicate synthesis and characterization under controlled conditions (solvent purity, instrument calibration) .
- Advanced Spectral Analysis : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .
Q. What strategies are effective for isolating enantiomers of this compound?
Methodological Answer:
- Chiral Resolution : Form diastereomeric salts with resolving agents (e.g., R-1,1'-binaphthyl-2-2'-diyl hydrogen phosphate) and perform fractional crystallization .
- Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation .
- Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study nucleophilic attack barriers .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using AMBER or GROMACS .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinity .
Q. What methodologies are suitable for analyzing degradation products of this compound under oxidative conditions?
Methodological Answer:
Q. How can researchers design experiments to probe the biological activity of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
